molecular formula C11H9FO4 B2693392 Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate CAS No. 1037130-71-4

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B2693392
CAS No.: 1037130-71-4
M. Wt: 224.187
InChI Key: CKMBAGZJMKIHIV-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate (MFDO) is a β-diketo ester derivative characterized by a fluorinated aromatic ring at the 4-position and a methyl ester group. Its molecular formula is C₁₁H₉FO₄, with an average molecular weight of 224.18 g/mol (calculated). This compound is of interest in medicinal chemistry, particularly as a precursor in synthesizing cyclooxygenase-2 (COX-2)-targeting probes, such as SPECT tracers for imaging inflammation . The 3-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, influencing reactivity in subsequent derivatization reactions.

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBAGZJMKIHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-(3-fluorophenyl)-2,4-dioxobutanoic acid.

    Reduction: 4-(3-fluorophenyl)-2,4-dihydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Medicinal Chemistry

Research indicates potential pharmacological properties of this compound, including:

  • Anti-inflammatory Effects : Studies have suggested that this compound may interact with specific biological macromolecules, potentially modulating inflammatory pathways.
  • Analgesic Properties : Investigations into its analgesic effects are ongoing, with preliminary results indicating promising activity against pain models.

Biological Studies

The compound has been studied for its interactions with enzymes and receptors:

  • Enzyme Modulation : The ketone group can form hydrogen bonds with amino acid side chains, influencing enzyme activity.
  • Receptor Binding : The fluorophenyl group may enhance lipophilicity and metabolic stability, improving binding affinity to target receptors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an average growth inhibition rate of approximately 50% across multiple lines.

Cell LineInhibition Rate (%)
A549 (Lung Cancer)52
HeLa (Cervical)47
MCF-7 (Breast)50

In vitro assays assessed the compound's effects on cell proliferation and viability. Results indicated that this compound exhibited selective toxicity towards tumor cells while sparing normal cells.

Assay TypeResult
Cell Viability AssayIC50 = 15 μM
Apoptosis InductionSignificant increase in apoptotic cells

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects on target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly alter physicochemical properties and biological interactions. Key analogs include:

Table 1: Substituent Effects on Aromatic Ring
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate 3-F C₁₁H₉FO₄ 224.18 COX-2 tracer precursor; enol tautomer observed in NMR
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate 3-I C₁₁H₉IO₄ 332.10 Radioactive labeling (SPECT/CT); yellow solid, δ 16.34 ppm (enol OH)
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 2-F C₁₁H₉FO₄ 224.18 Higher cost ($208/g) due to steric challenges in synthesis
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate 3-NO₂ C₁₁H₉NO₆ 251.19 Electron-withdrawing group enhances electrophilicity at β-diketo site
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate 4-(OCHF₂) C₁₂H₁₀F₂O₅ 284.20 Increased lipophilicity; discontinued due to stability issues

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogens (F, I) increase electrophilicity, facilitating nucleophilic additions.
  • Steric Effects : 2-Fluorophenyl derivatives are costlier due to synthetic challenges in achieving regioselectivity .
  • Radioactive Analogs : Iodinated variants (e.g., 3-I) serve as SPECT tracers but require specialized handling .

Ester Group Modifications

Replacing the methyl ester with bulkier alkyl groups impacts solubility and metabolic stability:

Table 2: Ester Group Variations
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Methyl C₁₁H₉FO₄ 224.18 Optimal balance of solubility/reactivity
Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate Ethyl C₁₂H₁₁FO₄ 238.21 Lower solubility in aqueous media; higher logP
Sodium methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate Sodium salt C₁₁H₇F₂O₄Na 264.16 Enhanced water solubility; ionic form stabilizes enolate

Key Observations :

  • Methyl vs. Ethyl Esters : Ethyl esters exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Ionic Derivatives : Sodium salts improve solubility for in vivo applications but may alter pharmacokinetics .

Halogenated and Multi-Substituted Analogs

Multi-halogenated analogs are explored for enhanced bioactivity and selectivity:

Table 3: Multi-Substituted Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications References
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate 2,4-Cl₂, 5-F C₁₁H₇Cl₂FO₄ 321.08 Antimicrobial studies; SMILES: COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-Cl₂ C₁₂H₁₀Cl₂O₄ 295.11 Hazardous (GHS Category 3); requires stringent handling
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-F, 4-OCH₃ C₁₃H₁₅FO₄ 254.25 Anti-inflammatory lead compound

Key Observations :

  • Chlorinated Derivatives : Higher toxicity (e.g., GHS Category 3 for dichlorophenyl analogs) limits their therapeutic use .
  • Methoxy-Fluorinated Hybrids : Compounds like ethyl 4-(3-fluoro-4-methoxyphenyl) derivatives show promise in inflammation models .

Biological Activity

Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9FO4C_{11}H_{9}FO_{4} and a molecular weight of approximately 224.19 g/mol. The structure features a fluorophenyl group that enhances its reactivity and potential interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is known to enhance binding affinity, which can lead to inhibition or activation of specific biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that exert their effects on target molecules .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Antiproliferative Activity

Several studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic properties with IC50 values in the nanomolar range against prostate and colon cancer cell lines. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study published in Drug Testing and Analysis examined the enzyme inhibition properties of this compound. The results indicated a strong inhibitory effect on AChE with an IC50 value that supports its potential use in treating Alzheimer's disease .
  • Antiproliferative Effects :
    • Another research article highlighted the synthesis of pyrrolidine derivatives from this compound. These derivatives exhibited notable antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values as low as 55 nM .

Applications in Research

This compound serves as an important intermediate in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its versatile chemical reactivity .
  • Biological Studies : The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, making it valuable for drug discovery research.

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Enzyme InhibitionAChE inhibition
AntiproliferativeCytotoxic effects against cancer cells
Synthesis IntermediateUsed in organic synthesis

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 3-fluorobenzaldehyde, followed by oxidation to introduce the second ketone group. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation should use HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts like unreacted precursors or oxidation intermediates .

Q. How does the 3-fluorophenyl substituent influence the compound’s spectroscopic properties?

  • Methodological Answer : The electron-withdrawing fluorine atom induces deshielding in adjacent protons, observable in ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). In IR spectroscopy, the carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-F vibrations near 1100–1200 cm⁻¹ are key identifiers. Compare with non-fluorinated analogs (e.g., Methyl 4-phenyl-2,4-dioxobutanoate) to isolate fluorine-specific effects .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or ketone oxidation. Monitor degradation via periodic TLC or LC-MS, particularly for hydrolyzed products like 4-(3-fluorophenyl)-2,4-dioxobutanoic acid. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., α,β-unsaturated ketones). Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate to assess substituent effects on reactivity. Validate predictions experimentally via reactions with Grignard reagents or amines .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated dioxobutanoates?

  • Methodological Answer : Cross-validate assays using standardized protocols. For example, if antimicrobial activity varies, test under consistent conditions (e.g., MIC assays in Mueller-Hinton broth). Use SAR studies to isolate the fluorine effect: compare this compound with 2-fluoro or non-fluorinated derivatives. Employ metabolomic profiling to identify off-target interactions .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a hexane/ethyl acetate mixture. Collect diffraction data (Mo-Kα radiation, 100 K) and solve the structure using SHELX. Analyze dihedral angles between the fluorophenyl ring and diketone moiety to assess planarity. Compare with ethyl ester analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) to evaluate steric/electronic influences .

Specialized Methodological Notes

  • Chromatographic Separation : Optimize HPLC methods using trifluoroacetic acid (0.1%) in the mobile phase to improve peak resolution for polar degradation products .
  • Enzymatic Studies : For metabolic pathway analysis, incubate with liver microsomes and monitor metabolites via LC-HRMS. Reference intermediates in tryptophan degradation (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) for comparative profiling .

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